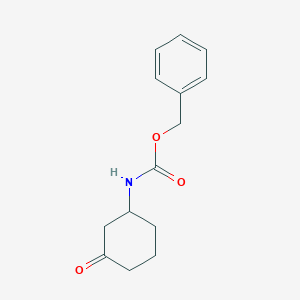

Benzyl (3-oxocyclohexyl)carbamate

Vue d'ensemble

Description

Benzyl (3-oxocyclohexyl)carbamate is a chemical compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a benzyl group attached to a 3-oxocyclohexylcarbamate moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (3-oxocyclohexyl)carbamate typically involves the reaction of benzyl chloroformate with 3-oxocyclohexylamine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the process.

Analyse Des Réactions Chimiques

Types of Reactions

Benzyl (3-oxocyclohexyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of this compound oxides.

Reduction: Formation of benzyl (3-hydroxycyclohexyl)carbamate.

Substitution: Formation of substituted benzyl (3-oxocyclohexyl)carbamates.

Applications De Recherche Scientifique

Organic Synthesis

Benzyl (3-oxocyclohexyl)carbamate serves as a versatile building block in organic synthesis. Its ability to protect amine functionalities during peptide synthesis allows for selective reactions at other sites without affecting the amine group. This property is particularly valuable in the development of complex organic molecules.

The compound has shown potential biological activities, including:

- Enzyme Inhibition : Research indicates that this compound may inhibit key enzymes involved in metabolic pathways, which could have implications for treating metabolic disorders.

- Anticancer Activity : Preliminary studies suggest it exhibits cytotoxic effects against certain cancer cell lines. For example, treatment with this compound has been associated with significant reductions in cell viability in human colorectal cancer models, indicating its potential as a chemotherapeutic agent.

Study on Anticancer Effects

A study involving human colorectal cancer cell lines demonstrated that treatment with this compound resulted in notable reductions in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its utility in cancer therapy.

Enzyme Interaction Analysis

Another investigation focused on the interaction of this compound with specific enzymes involved in metabolic processes. Results indicated effective inhibition of these enzymes, contributing to its therapeutic potential.

Mécanisme D'action

The mechanism of action of benzyl (3-oxocyclohexyl)carbamate involves its interaction with specific molecular targets. The compound acts as a carbamate protecting group for amines, which can be installed and removed under relatively mild conditions . The benzyl group can be removed using catalytic hydrogenation, while the carbamate moiety provides stability to the protected amine during chemical reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Benzyl (4-oxocyclohexyl)carbamate

- Benzyl (2-oxocyclohexyl)carbamate

- Benzyl (3-hydroxycyclohexyl)carbamate

Uniqueness

Benzyl (3-oxocyclohexyl)carbamate is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. The presence of the 3-oxocyclohexyl moiety provides a unique steric and electronic environment, making it a valuable compound in synthetic chemistry and pharmaceutical research .

Activité Biologique

Benzyl (3-oxocyclohexyl)carbamate, with the CAS number 320590-29-2, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 247.29 g/mol

- Structure : The compound features a carbamate functional group attached to a cyclohexyl ring with a ketone substituent, which may influence its biological interactions and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The hydroxyl and carbamate groups can form hydrogen bonds and other interactions with enzymes or receptors, potentially modulating their activity. This interaction may lead to inhibition or activation of specific biochemical pathways, although detailed pathways remain to be fully elucidated .

Enzyme Inhibition

Research suggests that compounds similar to this compound may exhibit enzyme inhibition properties. For instance, studies on related carbamates indicate that they can inhibit acetylcholinesterase, an enzyme critical for neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, which is relevant for both therapeutic and toxicological contexts .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals unique features that may contribute to its biological activity:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| Benzyl N-(1-methyl-4-oxocyclohexyl)carbamate | 0.98 | Different cyclohexane positioning |

| Benzyl N-(1R)-3-hydroxycyclohexylcarbamate | 0.95 | Hydroxyl group presence |

| Benzyl (cis-4-aminocyclohexyl)carbamate | 0.91 | Contains an amino group |

This table highlights how variations in structure can impact biological properties and reactivity .

Case Studies and Research Findings

- Insecticidal Activity : Some carbamates have demonstrated significant toxicity against pests such as houseflies and aphids. The structural similarity of this compound to known insecticides suggests potential applications in pest management .

- Therapeutic Applications : Investigations into the analgesic and anti-inflammatory properties of related compounds indicate that this compound could be explored for therapeutic uses in pain management .

Propriétés

IUPAC Name |

benzyl N-(3-oxocyclohexyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c16-13-8-4-7-12(9-13)15-14(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTIOGCPRWWFJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=O)C1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.